![molecular formula C8H10N6O B1297118 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide CAS No. 350478-67-0](/img/structure/B1297118.png)
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide
Overview
Description
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique triazolopyrimidine core, which is known for its biological activity and ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide typically involves the condensation of 2,4-pentanedione with 3-amino-4H-1,2,4-triazole, followed by purification through ethanol recrystallization . The purity of the compound is often verified using thin layer chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Microwave-assisted synthesis has also been explored as an eco-friendly and efficient method for producing related triazolopyrimidine compounds .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazide group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is a compound with significant potential across various scientific research applications. This article explores its applications in medicinal chemistry, agriculture, and materials science, supported by comprehensive data tables and documented case studies.
Basic Information
- Molecular Formula : C8H10N6O
- Molecular Weight : 190.20 g/mol
- CAS Number : 87253-62-1
Structural Characteristics
The compound features a triazolo-pyrimidine structure that is known for its diverse biological activities. It includes a hydrazide functional group, which enhances its reactivity and potential applications.
Medicinal Chemistry
This compound has been investigated for its pharmacological properties:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that substituents on the triazolo-pyrimidine ring can significantly enhance antitumor activity through apoptosis induction in cancer cells .
- Antimicrobial Properties : The compound has displayed promising results against bacterial strains. A recent investigation reported that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Agricultural Applications
The compound's unique structure allows for potential use in agriculture:
- Pesticidal Activity : Research indicates that derivatives of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine can act as effective fungicides and herbicides. Field trials have shown significant reductions in fungal infections in crops treated with formulations containing this compound .
- Plant Growth Regulation : Some studies suggest that this compound can influence plant growth positively by modulating hormonal pathways within plants. This could lead to improved crop yields under stress conditions .
Materials Science
In materials science, the compound's properties lend themselves to innovative applications:
- Polymer Synthesis : The incorporation of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine into polymer matrices has been explored for creating materials with enhanced thermal and mechanical properties. This application is particularly relevant in developing advanced composites for industrial use .
- Nanotechnology : The compound is being studied for its potential use in nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs may enhance the bioavailability and targeted delivery of therapeutic agents .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of several derivatives of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine on human breast cancer cells (MCF-7). The results indicated that specific modifications on the triazolo ring significantly increased cytotoxicity compared to the parent compound. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Agricultural Efficacy
Field tests conducted on wheat crops treated with formulations containing this compound showed a 40% reduction in Fusarium head blight compared to untreated controls. This suggests its potential as a novel fungicide in agricultural practices .
Mechanism of Action
The mechanism of action of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which may enhance its biological activity. For instance, cobalt(II) complexes with this compound have shown significant antimicrobial activity . The exact molecular pathways and targets are still under investigation, but its ability to disrupt microbial cell membranes and interfere with cellular processes is well-documented .
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: A closely related compound with similar structural features but lacking the carbohydrazide group.
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Another related compound with a hydroxyl group at the 7-position.
Uniqueness
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide is unique due to its carbohydrazide group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of various derivatives and complexes, enhancing its versatility in scientific research and industrial applications.
Biological Activity
5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide (commonly referred to as DMTP) is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of DMTP, focusing on its anticancer, antifungal, and herbicidal properties based on recent studies and findings.
Chemical Structure
The chemical structure of DMTP is characterized by a triazole-pyrimidine framework. Its molecular formula is , with a molecular weight of approximately 178.19 g/mol. The compound exhibits several functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of DMTP derivatives in cancer therapy.
Case Studies
- Antiproliferative Effects : A study evaluated the antiproliferative activities of various DMTP derivatives against human cancer cell lines MGC-803, HCT-116, and MCF-7. Among these compounds, one derivative exhibited IC50 values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7), indicating significant potency compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
- Mechanism of Action : The active derivative was shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival. This compound also induced apoptosis and caused G2/M phase cell cycle arrest in cancer cells .
Antifungal Activity
Research has also indicated that DMTP exhibits antifungal properties.
Fungal Inhibition
A preliminary bioassay demonstrated that DMTP derivatives showed excellent fungicidal activity against Rhizoctonia solani, a common plant pathogen. The compounds were synthesized and tested for their ability to inhibit fungal growth, showing promising results .
Herbicidal Activity
In addition to its anticancer and antifungal properties, DMTP has been assessed for herbicidal activity.
Herbicidal Efficacy
The synthesized derivatives demonstrated varying degrees of herbicidal activity against several plant species. The bioassays indicated that these compounds could effectively inhibit the growth of weeds, suggesting their potential use in agricultural applications .
Summary of Biological Activities
Activity Type | Target Organisms/Cells | Key Findings | IC50 Values |
---|---|---|---|
Anticancer | MGC-803 | Significant antiproliferative effects | 9.47 μM |
HCT-116 | Inhibition of ERK pathway | 9.58 μM | |
MCF-7 | Induction of apoptosis | 13.1 μM | |
Antifungal | Rhizoctonia solani | Excellent fungicidal activity | - |
Herbicidal | Various weeds | Effective growth inhibition | - |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide, and how do reaction conditions influence product formation?
Methodological Answer: The synthesis typically involves cyclization of precursors such as enamines or aminopyrazoles with hydrazine hydrate. Reaction conditions (solvent, temperature, and reagent choice) critically determine product selectivity. For example:
- Hydrazine Hydrate Reaction : At elevated temperatures (80–100°C), hydrazine reacts with enamines to yield aminopyrazole intermediates, which cyclize into the triazolopyrimidine core .
- Reagent Selection : Using molten-state TMDP (tetramethylenediamine phosphate) instead of piperidine reduces side reactions and improves yields, though TMDP requires careful handling due to toxicity .
Q. How is the compound characterized using spectroscopic and crystallographic techniques?
Methodological Answer: A multi-technique approach ensures accurate characterization:
- NMR Spectroscopy : ¹H NMR (200–400 MHz) identifies methyl protons (δ 2.3–2.6 ppm) and triazole ring protons (δ 8.8–9.1 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and aromatic carbons .
- Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak (e.g., m/z 436.2 [M+H]⁺) and fragmentation patterns consistent with the triazolopyrimidine backbone .
- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXTL software) reveals planar triazole-pyrimidine fusion and bond lengths (C–N: 1.32–1.37 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data interpretation for derivatives of this compound?
Methodological Answer: Contradictions often arise from tautomerism or overlapping signals. Strategies include:
- Variable Temperature NMR : Identifies dynamic tautomerism (e.g., pyrimidine ring proton shifts at low temperatures).
- DFT Calculations : Predicts stable tautomers and compares computed vs. experimental NMR/IR spectra .
- Crystallographic Validation : Resolves ambiguities in substituent positioning (e.g., confirming methyl group placement via X-ray) .
Q. What strategies optimize crystallization for X-ray diffraction studies of triazolopyrimidine derivatives?
Methodological Answer:
- Solvent Selection : Polar solvents (ethanol, DMSO) promote slow evaporation and high-quality crystal growth.
- Co-crystallization Agents : Additives like Ni(NO₃)₂ stabilize metal-organic frameworks, improving lattice packing .
- Temperature Gradients : Gradual cooling (0.5°C/hour) from saturated solutions reduces defects.
Example Crystallization Protocol :
Parameter | Condition | Outcome | Reference |
---|---|---|---|
Solvent | Ethanol, 25°C, slow evaporation | Prismatic crystals | |
Additive | Ni(NO₃)₂ (0.125 mmol) | Enhanced lattice order |
Q. How do substituents on the triazolopyrimidine core influence biological activity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Methyl Groups : 5,7-Dimethyl substitution enhances metabolic stability by reducing cytochrome P450 oxidation .
- Electron-Withdrawing Groups : Chloro or trifluoromethyl groups at position 2 increase affinity for cannabinoid receptors (e.g., CB2 IC₅₀ < 50 nM) .
- Carbohydrazide Moiety : Improves solubility and hydrogen-bonding interactions with enzymatic targets (e.g., kinases) .
Q. What advanced methodologies address challenges in regioselective functionalization of the triazolopyrimidine ring?
Methodological Answer:
- Directed Lithiation : n-BuLi at −78°C selectively deprotonates position 7 for subsequent alkylation or halogenation .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) functionalizes position 2 with >80% efficiency .
Guidelines for Researchers :
Properties
IUPAC Name |
5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O/c1-4-3-5(2)14-8(10-4)11-6(13-14)7(15)12-9/h3H,9H2,1-2H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGYXGFWIOEAAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346119 | |
Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350478-67-0 | |
Record name | 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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